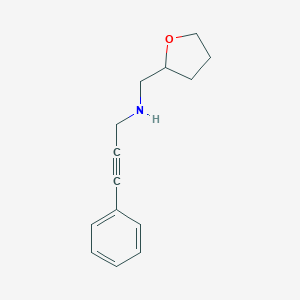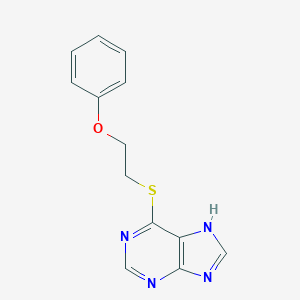
6-(2-phenoxyethylsulfanyl)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-phenoxyethylsulfanyl)-7H-purine is a chemical compound that belongs to the class of purine derivatives. It is also known as PES, and it has been found to have potential applications in scientific research. The compound has attracted the attention of researchers due to its unique properties, which make it suitable for use in various fields of study.
Mecanismo De Acción
The mechanism of action of 6-(2-phenoxyethylsulfanyl)-7H-purine is not fully understood. However, it has been found to have an inhibitory effect on the activity of certain enzymes, which may be responsible for its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
6-(2-phenoxyethylsulfanyl)-7H-purine has been found to have various biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, which may be responsible for its potential therapeutic effects. Additionally, it has been found to have a stimulatory effect on the central nervous system, which may be responsible for its potential use as a cognitive enhancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(2-phenoxyethylsulfanyl)-7H-purine in lab experiments include its unique properties, which make it suitable for use in various fields of study. Additionally, it is relatively easy to synthesize and purify, which makes it more accessible to researchers. However, the limitations of using 6-(2-phenoxyethylsulfanyl)-7H-purine in lab experiments include its potential toxicity and the lack of knowledge regarding its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 6-(2-phenoxyethylsulfanyl)-7H-purine. One potential direction is the development of new drugs based on the compound's unique properties. Additionally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic effects. Finally, the compound's potential use in the field of materials science should also be explored.
Métodos De Síntesis
The synthesis of 6-(2-phenoxyethylsulfanyl)-7H-purine involves the reaction of 2-chloroethyl phenyl sulfide with 6-chloro-7H-purine in the presence of a base. The reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
6-(2-phenoxyethylsulfanyl)-7H-purine has been used in various scientific research studies due to its unique properties. It has been found to have potential applications in the field of medicinal chemistry, where it can be used to develop new drugs for the treatment of various diseases. Additionally, it has been used in the field of materials science, where it can be used to develop new materials with unique properties.
Propiedades
Número CAS |
5454-52-4 |
|---|---|
Nombre del producto |
6-(2-phenoxyethylsulfanyl)-7H-purine |
Fórmula molecular |
C13H12N4OS |
Peso molecular |
272.33 g/mol |
Nombre IUPAC |
6-(2-phenoxyethylsulfanyl)-7H-purine |
InChI |
InChI=1S/C13H12N4OS/c1-2-4-10(5-3-1)18-6-7-19-13-11-12(15-8-14-11)16-9-17-13/h1-5,8-9H,6-7H2,(H,14,15,16,17) |
Clave InChI |
LISMPHSRTXYGFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3 |
SMILES canónico |
C1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3 |
Otros números CAS |
5454-52-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



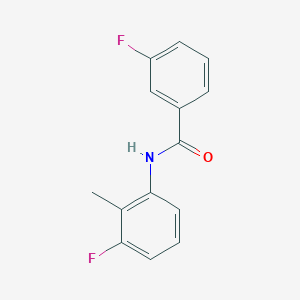
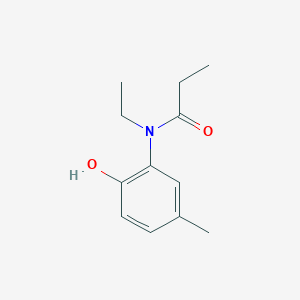
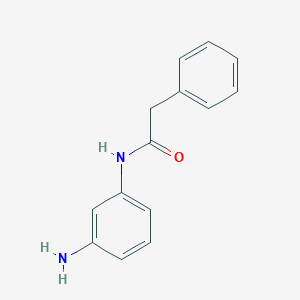
![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)
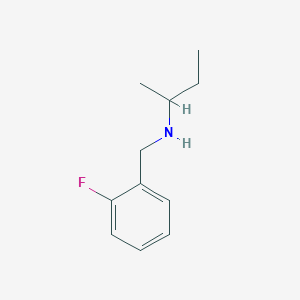
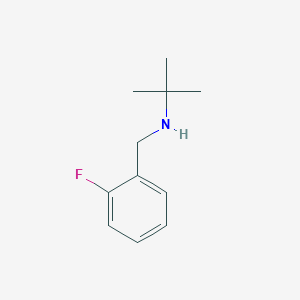
![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)
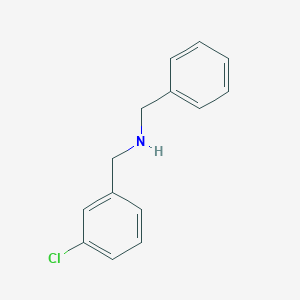

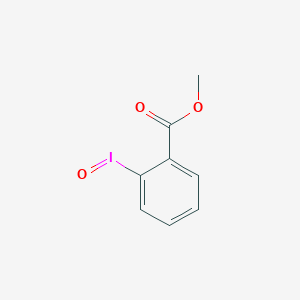
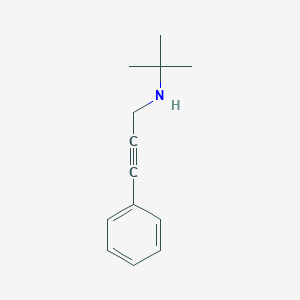
![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)
